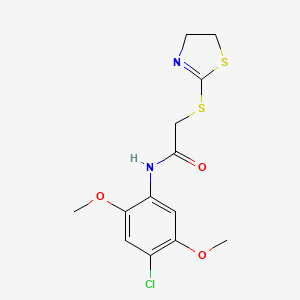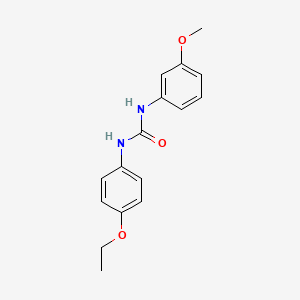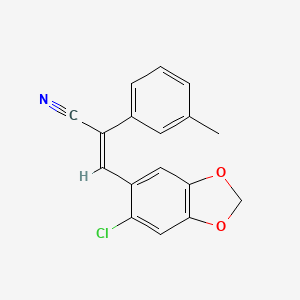
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile, also known as CBN, is a chemical compound that belongs to the class of cannabinoids. It is a derivative of the cannabis plant, and it has been found to possess several therapeutic properties. The compound has gained significant attention in recent years due to its potential use in the treatment of various medical conditions.
作用機序
The exact mechanism of action of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile is not fully understood. However, it is believed to interact with the endocannabinoid system (ECS), which is a complex network of receptors and enzymes that regulate various physiological processes. This compound is thought to bind to the CB1 and CB2 receptors, which are found throughout the body and brain. This binding activity is believed to modulate the release of neurotransmitters and regulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and seizures in animal models. It has also been found to have sedative effects, which make it a potential treatment option for sleep disorders. This compound has also been found to have anxiolytic effects, which make it a potential treatment option for anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile in lab experiments is its availability. The compound can be synthesized relatively easily, and it is readily available for research purposes. Another advantage is its low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the exploration of its potential use in the treatment of various medical conditions. Further research is needed to determine the safety and efficacy of this compound in humans. Additionally, more research is needed to understand the precise mechanism of action of the compound and its interactions with the ECS.
合成法
The synthesis of 3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile involves several steps, starting with the extraction of the cannabis plant material. The extracted material is then purified and subjected to a series of chemical reactions to produce the final product. One of the most common methods of synthesizing this compound involves the oxidation of tetrahydrocannabinol (THC) under acidic conditions. This method produces this compound as a byproduct.
科学的研究の応用
3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)acrylonitrile has been found to possess several therapeutic properties, including anti-inflammatory, analgesic, and anti-convulsant effects. It has also been found to be effective in the treatment of sleep disorders, anxiety, and depression. The compound has been studied extensively in animal models, and the results have been promising. However, more research is needed to determine the safety and efficacy of this compound in humans.
特性
IUPAC Name |
(E)-3-(6-chloro-1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-3-2-4-12(5-11)14(9-19)6-13-7-16-17(8-15(13)18)21-10-20-16/h2-8H,10H2,1H3/b14-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUFTRULSIATIP-NSIKDUERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC3=C(C=C2Cl)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 7-(2,4-dimethylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5353705.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5353715.png)
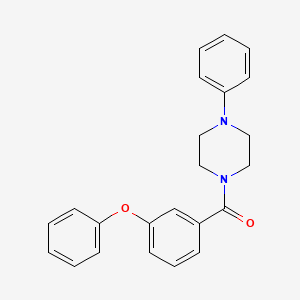
![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol](/img/structure/B5353728.png)
![1-[(4-fluorophenyl)sulfonyl]prolyl-N~3~-methyl-beta-alaninamide](/img/structure/B5353729.png)
![(3R*,4R*)-1-{[5-(2,3-dichlorophenyl)-2-furyl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5353732.png)
![4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one](/img/structure/B5353747.png)
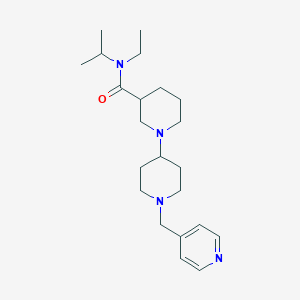
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-5-phenyl-2,4-pentadienenitrile](/img/structure/B5353756.png)
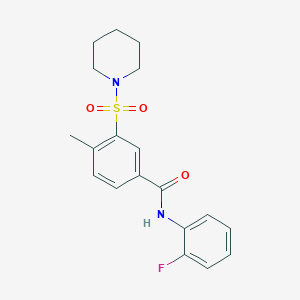
![N-[2-(acetylamino)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5353767.png)
![2-{1-[2-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5353772.png)
